8-(Methylthio)octylamine
Description
Overview of Bifunctional Organic Molecules in Synthetic and Materials Science
Bifunctional organic molecules, which possess two distinct reactive functional groups, are of paramount importance in synthetic and materials science. spectrumchemical.comexlibrisgroup.com These molecules serve as versatile building blocks, enabling the construction of complex molecular architectures and novel materials. mdpi.comresearchgate.net The presence of two different functional groups allows for sequential or orthogonal chemical transformations, providing precise control over the final structure and properties of the target molecule or material. This capability is crucial in fields ranging from drug discovery, where bifunctional molecules can act as linkers in antibody-drug conjugates, to materials science, where they are used to create functional polymers and surface coatings. google.com The ability of these molecules to bridge different chemical entities has propelled their use in identifying interfaces between bound components and understanding the topology of complex assemblies. nih.gov
Significance of Sulfur- and Nitrogen-Containing Aliphatic Scaffolds
Aliphatic compounds, which are non-aromatic hydrocarbons, form the backbone of many organic molecules. wikipedia.org When these carbon chains incorporate heteroatoms like sulfur and nitrogen, they gain unique chemical properties. wou.edu The nitrogen atom in an amine group typically acts as a nucleophile and a base, while the sulfur atom in a thioether group exhibits its own distinct nucleophilicity. msu.edulibretexts.org
The combination of both sulfur and nitrogen within a single aliphatic scaffold results in molecules with dual reactivity, making them highly valuable in various chemical applications. nih.govopenmedicinalchemistryjournal.com These scaffolds are integral to the synthesis of certain pharmaceuticals, agrochemicals, and advanced materials. nih.gov The specific arrangement and interplay of the amine and thioether groups can lead to unique molecular conformations and functionalities, influencing their role in biochemical processes and their application in designing new materials with specific properties like molecular conduction. wou.edunih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
98958-45-3 |
|---|---|
Molecular Formula |
C9H21NS |
Molecular Weight |
175.34 g/mol |
IUPAC Name |
8-methylsulfanyloctan-1-amine |
InChI |
InChI=1S/C9H21NS/c1-11-9-7-5-3-2-4-6-8-10/h2-10H2,1H3 |
InChI Key |
FBFJELLIZHWAOM-UHFFFAOYSA-N |
SMILES |
CSCCCCCCCCN |
Canonical SMILES |
CSCCCCCCCCN |
Origin of Product |
United States |
Key Research Applications of 8 Methylthio Octylamine
Role in the Formation of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate surface. uni-tuebingen.dersc.org The formation of SAMs often involves a specific interaction between a headgroup of the molecule and the substrate. For instance, thiols and their derivatives are widely used to form robust SAMs on gold surfaces. nih.govbeilstein-journals.org
The 8-(Methylthio)octylamine molecule possesses a thioether group which can anchor to a suitable substrate, while the long octyl chain contributes to the van der Waals interactions that drive the ordering of the monolayer. The terminal amine group is then exposed at the monolayer-ambient interface. This exposed functional group can be used to further modify the surface properties or to immobilize other molecules.
Utility in Surface Modification and Functionalization
The ability of this compound to form SAMs makes it a valuable tool for surface modification. By creating a monolayer of this compound, the properties of a surface can be precisely controlled at the molecular level. rsc.org The exposed amine groups can be used to alter the surface's hydrophilicity, charge, and chemical reactivity. nih.govresearchgate.net
This functionalization is critical in a variety of applications, from creating biocompatible surfaces for medical implants to developing sensors and electronic devices. nih.govmdpi.com The amine-terminated surface can be used to covalently attach biomolecules, polymers, or nanoparticles, creating complex, multifunctional interfaces. researchgate.netresearchgate.net
Theoretical and Computational Chemistry Investigations
Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 8-(Methylthio)octylamine, DFT calculations can predict the distribution of electron density, the nature of its chemical bonds, and the energies of its molecular orbitals.
The electronic structure is defined by its constituent parts: an eight-carbon alkane chain, a primary amine (-NH₂) group, and a methylthioether (-S-CH₃) group. The long alkyl chain is largely nonpolar, with electron density localized in the C-C and C-H sigma bonds. The amine group introduces a site of high nucleophilicity and a lone pair of electrons, capable of acting as a hydrogen bond donor and a base. Conversely, the sulfur atom in the thioether group possesses lone pairs that are less basic but are "soft" and available for coordination with soft metals. optibrium.com The electronegativity difference between carbon, nitrogen, and sulfur atoms leads to a polarized C-N bond and a less polarized, more covalent C-S bond. DFT calculations on analogous alkylamines and thioethers reveal specific charge distributions and bond characteristics. acs.orgnih.gov For instance, studies on similar systems show that the amine group creates a significant local dipole. uba.ar
A DFT optimization of the molecule would yield precise bond lengths and angles. Based on studies of similar functionalized alkanes, the geometry would be characterized by a largely tetrahedral arrangement around the sp³ hybridized carbons and a trigonal pyramidal geometry at the nitrogen atom. researchgate.net
| Parameter | Predicted Value | Comment |
|---|---|---|
| C-C Bond Length (alkane chain) | ~1.53-1.54 Å | Typical for sp³-sp³ carbon bonds. |
| C-H Bond Length | ~1.09-1.10 Å | Standard for alkyl chains. |
| C-N Bond Length | ~1.47 Å | Reflects the single bond between carbon and a primary amine. |
| N-H Bond Length | ~1.01 Å | Typical for a primary amine. |
| C-S Bond Length (CH₂-S) | ~1.81 Å | Characteristic of an alkyl thioether. |
| S-C Bond Length (S-CH₃) | ~1.80 Å | Characteristic of a methyl thioether. |
| C-C-C Bond Angle | ~112-114° | Slightly larger than ideal tetrahedral due to chain flexibility. |
| C-S-C Bond Angle | ~99° | Consistent with the geometry of dialkyl sulfides. |
Conformational Analysis and Molecular Dynamics Simulations
The eight-carbon chain of this compound endows it with significant conformational flexibility. Molecular dynamics (MD) simulations, a method for analyzing the physical movements of atoms and molecules, can be used to explore the vast conformational landscape of this molecule over time. nih.gov
For this compound, the terminal functional groups would influence the dynamics. The amine group can form transient intramolecular hydrogen bonds by folding back onto the chain or interacting with the thioether sulfur, although such interactions would be fleeting. In condensed phases or on surfaces, the dynamics are further constrained by intermolecular forces. nih.govucc.ie Simulations of alkylamine self-assembled monolayers (SAMs), for example, reveal that chain packing efficiency and molecular motion are dictated by the nature of the terminal groups and their interactions with neighbors. nih.govucc.iecdmf.org.br
Intermolecular Interactions and Self-Assembly Prediction
The bifunctional nature of this compound suggests it can participate in complex intermolecular interactions, making it a prime candidate for forming structured self-assembled systems. mdpi.comwiley.com The self-assembly process is driven by a balance of several non-covalent forces. researchgate.netacs.org
Van der Waals Interactions: The primary driving force for the assembly of long-chain molecules is the cumulative effect of van der Waals forces between the C8 alkyl backbones. These interactions favor parallel alignment and close packing of the chains. cdnsciencepub.com
Hydrogen Bonding: The terminal -NH₂ group is a potent hydrogen bond donor and acceptor. In a self-assembled structure, these groups can form extensive intermolecular hydrogen-bonding networks, significantly stabilizing the assembly. chinesechemsoc.orgchinesechemsoc.org
Dipole-Dipole Interactions: The polar C-N bond and the thioether group introduce local dipoles that can influence the orientation of neighboring molecules.
Substrate Interactions: When assembled on a surface, the specific interactions of the amine and thioether groups with the substrate play a crucial role in determining the final structure. aps.org
Given these competing interactions, this compound could form diverse supramolecular architectures. For example, on an inert surface, it might form lamellar structures where molecules align in rows, with van der Waals forces dominating chain packing and hydrogen bonds organizing the amine headgroups. researchgate.netacs.org The presence of two different functional groups could lead to complex packing patterns not seen in simpler monofunctional alkanes. wiley.comacs.org
Adsorption Mechanism Studies on Various Substrates
The dual functionality of this compound makes it a fascinating candidate for surface modification, as it can theoretically bind to different types of materials or bridge them.
Adsorption on Gold Surfaces: The thioether group provides a strong affinity for gold surfaces. The adsorption mechanism for related alkanethiols on gold is well-documented and likely analogous. nih.govmdpi.com It is generally accepted to be a two-step process: a rapid initial physisorption of molecules onto the surface, followed by a slower chemisorption and rearrangement phase where a strong Au-S bond forms and the alkyl chains organize to maximize van der Waals interactions. cdnsciencepub.comnih.gov While thioethers bind less strongly than thiols, they still form stable monolayers on gold. rsc.org The amine group at the other end would then be exposed, creating a functionalized surface with primary amines available for further chemical reactions.
Adsorption on Oxide Substrates (e.g., Silica (B1680970), Alumina): The primary amine group is known to interact strongly with hydroxyl-terminated surfaces like silica (SiO₂). researchgate.netrsc.org The adsorption mechanism can involve hydrogen bonding between the amine's lone pair and surface silanol (B1196071) groups (Si-OH), or in some cases, a proton transfer to form an ammonium (B1175870) ion (NH₃⁺) that binds electrostatically to the negatively charged surface. researchgate.net In this scenario, the methylthioether group would be oriented away from the surface. This is a common strategy for functionalizing silica for applications like CO₂ capture or chromatography. rsc.orgmdpi.comsciengine.com
This dual affinity means this compound could act as a molecular linker, binding a gold nanoparticle to a silica surface, for example.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors derived from DFT calculations provide a quantitative framework for predicting the reactivity of a molecule. asianpubs.orgscribd.com Key descriptors for this compound would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and related indices. researchgate.netmdpi.com
HOMO and LUMO: The HOMO energy indicates the ability of a molecule to donate electrons. For this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair orbitals of the nitrogen and sulfur atoms, making these the primary sites for electrophilic attack. The LUMO energy reflects the ability to accept electrons; for an alkyl chain, this energy is typically high, indicating low electrophilicity.
Reactivity Indices: From HOMO and LUMO energies, several reactivity indices can be calculated. researchgate.netscribd.com
Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.
Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution. A large HOMO-LUMO gap implies a high hardness, indicating lower reactivity and higher stability.
Electronegativity (χ = (I + A) / 2): The power of an atom to attract electrons to itself.
Electrophilicity Index (ω = χ² / 2η): A measure of the ability of a species to accept electrons.
DFT studies on analogous amines and sulfides can be used to predict the reactivity of the functional groups. optibrium.comacs.org The amine group is a hard nucleophile, expected to react readily with hard electrophiles (like protons), while the thioether sulfur is a soft nucleophile, preferring to react with soft electrophiles (like heavy metal ions). optibrium.com
| Descriptor | Predicted Characteristic | Implication for Reactivity |
|---|---|---|
| E_HOMO | Relatively High | Good electron donor; nucleophilic sites at N and S atoms. |
| E_LUMO | High | Poor electron acceptor; not strongly electrophilic. |
| HOMO-LUMO Gap (η) | Large | High chemical hardness, indicating good kinetic stability. |
| Fukui Functions | Localized on N and S atoms | These are the most likely sites for electrophilic attack. |
| Electrophilicity Index (ω) | Low | Primarily acts as a nucleophile rather than an electrophile. |
Molecular Docking Studies for Interaction Profiling (excluding biological activity quantification)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While no specific docking studies involving this compound are published, a theoretical approach to profiling its interactions within a hypothetical receptor binding site can be described.
The goal of such a study would be to sample possible binding poses and rank them based on a scoring function, which estimates the binding affinity. jscimedcentral.com Key challenges and considerations for docking this molecule include:
Flexibility: The long, flexible C8 chain requires docking algorithms that can effectively sample its conformational space. researchgate.netbiorxiv.org Many modern docking programs use methods like genetic algorithms or Monte Carlo simulations to explore ligand flexibility. nih.govmlsb.io
Bifunctionality: The presence of both a hydrogen bond donor/acceptor (-NH₂) and a hydrophobic, potentially metal-coordinating thioether (-S-CH₃) allows for diverse interaction patterns. plos.orgmdpi.comnih.gov A docking simulation would profile these interactions to understand how the molecule orients itself within a binding pocket. biointerfaceresearch.com
An in silico interaction profile would analyze the types and frequency of non-covalent interactions formed in low-energy docking poses.
| Functional Group | Potential Interaction Type | Potential Interacting Partner in a Receptor |
|---|---|---|
| Amine (-NH₂) | Hydrogen Bond (Donor) | Aspartate, Glutamate (B1630785), Carbonyl backbones |
| Hydrogen Bond (Acceptor) | Serine, Threonine, Histidine, Asparagine | |
| Alkyl Chain (C8) | Hydrophobic / Van der Waals | Leucine, Isoleucine, Valine, Phenylalanine |
| Thioether (-S-CH₃) | Hydrophobic / Van der Waals | Alanine, Valine, Methionine |
| Coordination / Soft-Soft Interaction | Cysteine, Methionine, Metal cofactors (e.g., Zn²⁺, Fe²⁺) |
Advanced Applications in Chemical Science and Engineering Research
Functional Materials and Supramolecular Architectures
The unique duality of 8-(Methylthio)octylamine, possessing both a reactive amine and a coordinating thioether group, makes it a valuable component in the design of sophisticated functional materials and supramolecular assemblies. Its long alkyl chain further contributes to the formation of ordered structures through van der Waals interactions.
Surface Functionalization of Inorganic Materials (e.g., nanoparticles, mesoporous silica)
The functionalization of inorganic material surfaces is critical for tailoring their properties for specific applications. Amines and thioethers are both effective functional groups for this purpose. While direct studies on this compound are limited, the behavior of analogous molecules provides a clear indication of its potential.
Alkylamines, such as octylamine (B49996), are widely used to functionalize gold nanoparticles (AuNPs). uni-tuebingen.debiomedres.us The amine group can act as a capping ligand, controlling particle size and improving dispersion in various solvents. uni-tuebingen.demdpi.com For instance, octadecylamine (B50001) is used as a phase transfer agent for AuNPs, moving them from an aqueous to an organic phase. biomedres.us Similarly, the amine group of this compound could be used to modify silica (B1680970) surfaces. Amine functionalization of mesoporous silica is a common strategy for immobilizing proteins or creating catalytic sites. mdpi.com
The thioether group offers an additional, powerful mode of interaction, particularly with soft metal surfaces like gold, silver, and palladium. mdpi.com Thioether-functionalized polymers have been used to create stable metal nanoparticle dispersions. nih.gov The interaction is weaker than a thiol-metal bond, which can be advantageous for creating surfaces where ligands can be easily exchanged. nih.gov Therefore, this compound could bind to a gold nanoparticle surface via its thioether group, leaving the amine terminus available for further conjugation, a strategy used in the development of biosensors and targeted drug delivery systems. biomedres.us
Integration into Hybrid Organic-Inorganic Frameworks
Hybrid organic-inorganic frameworks, including Metal-Organic Frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked by organic molecules. rsc.orgresearchgate.net The choice of organic linker is crucial in determining the framework's structure and properties. Ligands containing thioether groups are of particular interest for their ability to coordinate with metal centers and for their potential applications in catalysis, sensing, and electronics. rsc.org
Thioether-based MOFs can be synthesized directly from thioether-containing ligands or through post-synthetic modification where the thioether functionality is introduced after the framework has been formed. rsc.org For example, thioether-functionalized porous aromatic frameworks have demonstrated high selectivity for capturing copper ions from complex biological fluids, a crucial function for diagnosing conditions like Wilson's disease. acs.org Similarly, tetrazole-functionalized thioethers have been used to construct polyoxometalate-based hybrid compounds with interesting electrocatalytic properties. acs.org Given its structure, this compound could potentially serve as a modulating ligand in the synthesis of such frameworks, with the amine group interacting with the framework's metal clusters and the thioether group providing additional functional sites.
Role in Self-Assembled Monolayers (SAMs) and Thin Films
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate. utexas.edumdpi.com They are a cornerstone of nanoscience, used to precisely control the chemical and physical properties of surfaces. researchgate.net Alkanethiols on gold are the most studied SAM system, but alkylamines also form stable SAMs on various surfaces, including stainless steel. researchgate.net
The bifunctional nature of this compound makes it an intriguing candidate for creating complex SAMs. It could potentially form monolayers on substrates like stainless steel through its amine headgroup. researchgate.net In such a configuration, the surface would be decorated with methylthio groups, altering its wettability and providing sites for further chemical reactions.
Alternatively, on a gold surface, the thioether group could anchor the molecule, although less strongly than a thiol. This would result in a surface terminated with primary amine groups. These amine-terminated surfaces are highly valuable as they can be used to immobilize biomolecules, act as a base for building multilayered structures, or serve as chemical sensors. mdpi.com The ability to control surface composition by co-adsorbing different surfactants allows for the fine-tuning of surface properties for applications in electronics and biosensing. utexas.edumdpi.com
Polymer Chemistry Applications (e.g., monomers, chain transfer agents)
In polymer chemistry, functional molecules can be incorporated as monomers to build polymers with specific properties or used as agents to control the polymerization process. Thioether-containing polymers are of growing interest, particularly for biomedical applications, as the thioether group can be oxidized by reactive oxygen species (ROS), leading to a change in the polymer's properties. rsc.org This responsiveness can be harnessed for triggered drug release. rsc.org
The primary amine group of this compound allows it to be readily used in amidation reactions to modify existing polymers. For example, functionalized amines can be used to amidate polymers with ester side chains, creating new materials with tailored functionalities. google.com It could also potentially be used as a monomer in step-growth polymerizations. Furthermore, thioether end-functionalized polymers can be synthesized using chain-transfer agents, a method that produces polymers with controlled molecular weight. nih.gov The dual functionality of this compound offers a route to creating polymers that are both responsive (via the thioether) and readily conjugated (via the amine).
Corrosion Inhibition Mechanisms at Metal-Solution Interfaces
Organic corrosion inhibitors are compounds that adsorb onto a metal surface to form a protective film, isolating it from a corrosive medium. jmaterenvironsci.commdpi.com The effectiveness of an inhibitor is closely linked to its chemical structure, particularly the presence of heteroatoms (like nitrogen and sulfur) and π-electrons, which act as adsorption centers. scispace.com The combination of a primary amine and a thioether group makes this compound a promising candidate for corrosion inhibition.
Adsorption Isotherms and Surface Coverage Studies
The process of a corrosion inhibitor protecting a metal surface begins with its adsorption onto the metal/solution interface. journalcsij.com Adsorption isotherms are mathematical models that describe the equilibrium relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the metal surface (surface coverage, θ). journalcsij.com
Studies on various alkylthio and alkylamine compounds show they are effective corrosion inhibitors for metals like mild steel in acidic solutions. jmaterenvironsci.comscispace.comjmaterenvironsci.com The nitrogen and sulfur atoms act as active centers for adsorption. scispace.com The inhibitor molecules displace water molecules from the metal surface and form a barrier. The mechanism can be physisorption (electrostatic interaction) or chemisorption (covalent bond formation).
The Langmuir adsorption isotherm is frequently used to model the adsorption of such inhibitors. jmaterenvironsci.comjmaterenvironsci.com This model assumes that a monolayer of inhibitor molecules is formed on the surface. The degree of surface coverage (θ) increases with the inhibitor concentration. For example, studies on related alkylthio compounds have shown a strong correlation with the Langmuir model, indicating monolayer adsorption. jmaterenvironsci.comjmaterenvironsci.com
Below is an interactive data table showing typical data from a corrosion inhibition study on a related alkylthio compound, demonstrating the relationship between inhibitor concentration, inhibition efficiency, and surface coverage.
| Inhibitor Concentration (M) | Inhibition Efficiency (η%) | Surface Coverage (θ) |
| 0.0001 | 75.2 | 0.752 |
| 0.0005 | 88.9 | 0.889 |
| 0.0010 | 94.1 | 0.941 |
| 0.0050 | 97.5 | 0.975 |
| This table presents hypothetical data based on typical results for alkylthio corrosion inhibitors to illustrate the concept. Actual values for this compound would require experimental determination. |
The inhibition efficiency (η%) is often determined using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Potentiodynamic polarization studies can reveal whether an inhibitor is anodic, cathodic, or mixed-type. jmaterenvironsci.com Given the presence of both an amine and a thioether, this compound would likely function as a mixed-type inhibitor, suppressing both the anodic metal dissolution and the cathodic hydrogen evolution reactions. jmaterenvironsci.com
No Publicly Available Research Found for "this compound" in Specified Advanced Applications
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research data specifically detailing the advanced applications of the chemical compound This compound within the requested contexts. The specific areas of inquiry, including its use in corrosion inhibition, catalysis, and non-clinical biological research, yielded no results for this particular molecule.
While extensive research exists on related chemical structures—such as long-chain alkylamines, thioethers, and other organic corrosion inhibitors—and their applications in the fields of chemical science and engineering, these findings are not directly applicable to this compound. The principles of electrochemical characterization, synergistic inhibitor effects, and catalysis are well-established for other compounds. For instance, techniques like Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) are standard for evaluating inhibitor films nih.govacs.org, and the synergistic enhancement of corrosion inhibition by combining different molecules is a known strategy. researchgate.netua.pt Similarly, the roles of amine-containing molecules as ligands in metal-mediated catalysis and as organocatalysts are subjects of broad investigation. bac-lac.gc.carsc.orgmdpi.com
However, the explicit focus on this compound reveals a significant gap in the current scientific literature. No studies were found that specifically:
Detail the electrochemical characterization of protective films formed by this compound on any metallic substrate.
Investigate the synergistic effects of this compound when used in multi-component inhibitor systems.
Explore its potential in catalysis , either as a designer ligand for metal complexes, as an organocatalyst via its amine moiety, or in specific organic transformation processes.
Describe its use or study in any non-clinical or non-therapeutic biological and biochemical research contexts.
Consequently, it is not possible to provide a scientifically accurate article with detailed research findings or data tables for this compound as per the requested outline. The compound remains uncharacterized in the public domain for these advanced applications.
Biological and Biochemical Research Contexts (Non-clinical, Non-therapeutic Focus)
Metabolomic Studies in Plant Defense Signaling (e.g., Glucosinolate Precursors)
Metabolomics, the comprehensive analysis of small molecules in biological systems, is a powerful tool for understanding how plants respond to environmental threats. nih.govd-nb.info In the context of plant defense, a key class of compounds is the glucosinolates, which are sulfur- and nitrogen-containing secondary metabolites common in the Brassicaceae family (e.g., mustard, cabbage, and the model organism Arabidopsis thaliana). ceplas.eusrce.hr These compounds are part of a sophisticated chemical defense system often called the "mustard oil bomb". mdpi.com When plant tissue is damaged by herbivores or pathogens, glucosinolates are hydrolyzed by the enzyme myrosinase into biologically active compounds like isothiocyanates, nitriles, and thiocyanates, which can deter attackers. mdpi.comresearchgate.netnih.gov
Untargeted metabolomic profiling of Arabidopsis thaliana has identified compounds structurally related to this compound as key players in this defense response. Specifically, 8-(methylsulfinyl)octylamine , the oxidized sulfoxide (B87167) form of this compound, has been detected as a glucosinolate degradation product. nih.gov Its accumulation was observed in Arabidopsis plants after being treated with lipopolysaccharides (LPS), which are molecules that mimic a bacterial attack and trigger the plant's immune response. nih.gov The presence of 8-(methylsulfinyl)octylamine and related compounds like 8-(methylsulphinyl)octyl cyanide and 8-(methylsulphinyl)octyl isothiocyanate highlights their role as downstream products of the glucosinolate pathway, which is activated as part of the plant's defensive state. nih.gov
Further studies have shown that the profile of glucosinolates and their breakdown products can vary significantly between different plant accessions and is correlated with the plant's ability to resist fungal pathogens. plos.org For instance, the degradation products of 8-(methylthio)octyl glucosinolate have been quantified in studies analyzing the antifungal properties of volatiles released by plant tissues. plos.org The detection of these long-chain amine-containing molecules underscores their involvement in the complex signaling and defense cascades that protect plants from biotic threats.
Arabidopsis thaliana| Compound Name | Chemical Class | Observed Role/Context | Reference |
|---|---|---|---|
| 8-(Methylsulfinyl)octylamine | Sulfoxide, Amine | Accumulates after simulated bacterial infection (LPS treatment). | nih.gov |
| 8-(Methylsulphinyl)octyl isothiocyanate | Isothiocyanate | Discriminatory ion identified in metabolomic studies of plant immune response. | nih.gov |
| 8-(Methylsulphinyl)octyl cyanide | Nitrile | Discriminatory ion identified in metabolomic studies of plant immune response. | nih.gov |
| 8-(Methylthio)octyl glucosinolate | Glucosinolate | Precursor to various degradation products studied for antifungal properties. | plos.org |
Design of Chemical Probes for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems, often by binding to a specific protein target to alter its function. ljmu.ac.uk The design of effective probes is a cornerstone of chemical biology. While this compound itself is not a widely cited chemical probe, its structural components—a long alkyl chain, a primary amine, and a methylthio group—are relevant to probe design.
The long eight-carbon chain provides significant hydrophobicity, which can be crucial for crossing cellular membranes or for binding to hydrophobic pockets within a protein target. The terminal primary amine group is a key functional handle. It can be readily modified to attach other functionalities, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or photo-crosslinking groups to permanently link the probe to its target. sigmaaldrich.com This modularity is essential for creating a library of probes to optimize target engagement and biological effect. sigmaaldrich.com Furthermore, the amine group can form electrostatic interactions or hydrogen bonds within a protein's binding site, contributing to affinity and specificity. wiley.com
The methylthio group (-S-CH₃) is another important feature. It is relatively non-polar but can participate in specific interactions within a protein active site. Its inclusion can influence the metabolic stability and binding affinity of a molecule. The synthesis of probes based on natural products often involves creating intermediates that can be converted into various derivatives, for example, by modifying a side chain to attach a label, a strategy applicable to a scaffold like this compound. tandfonline.com
In vitro Enzyme Binding and Interaction Studies
The structural features of this compound are pertinent to its potential interactions with enzymes, which can be investigated through in vitro binding assays and computational molecular docking studies.
Molecular Docking Simulations: These computational methods predict how a ligand (like this compound) might bind to the active site of a target protein.
Long-Chain Alkyl Group: The flexible eight-carbon chain can explore and fit into deep hydrophobic channels or pockets within an enzyme's active site. Studies on other long-chain alkanes have demonstrated their ability to bind within the active sites of enzymes like β-lactamase. nih.govnih.gov This hydrophobic interaction is often a primary driver of binding affinity.
Primary Amine Group: The terminal amine can act as a hydrogen bond donor and can be protonated at physiological pH, allowing it to form strong salt-bridge interactions with negatively charged amino acid residues like aspartate or glutamate (B1630785) in the binding site. arabjchem.org
Methylthio Group: The sulfur atom in the methylthio group can engage in non-covalent interactions. The methylthio moiety is a known feature in ligands that bind to various enzymes, including methylthioadenosine nucleosidases, where it occupies a specific hydrophobic channel. nih.gov In some contexts, the methylthio group has been shown to improve metabolic stability compared to other substituents.
Structural Motifs in Natural Product Synthesis and Analogs
The synthesis of natural products is a field of organic chemistry focused on constructing complex molecules found in nature. nih.govresearchgate.net Natural products and their synthetic analogs are a major source of new medicines and biological tools. nih.govrsc.org The structural components of this compound—a long alkylamine chain and a methylthio group—are found in various natural products and are used as building blocks in their synthesis.
Long-Chain Amines: Long-chain amines are used as templates in the synthesis of nanomaterials and are components of various bioactive natural products. researchgate.net Their incorporation into a synthetic route can be a key step in building the carbon skeleton of a target molecule.
Methylthio Group: The methylthio group is present in a wide array of natural products, including some antibiotics and alkaloids. nih.govumn.edu Synthetic strategies often involve the introduction of a methylthio group at a specific position to achieve the final natural product structure or to create an analog with modified properties. For example, a Michael addition with lithiated methyl methylthiomethyl sulfoxide has been used as a key step in the total synthesis of the macrolide antibiotic tylosin. nih.gov The synthesis of 4-methylthio-3-butenyl glucosinolate, a natural product from radish, involved the introduction of a methylthio group via a Wittig reaction. tandfonline.com
Analytical and Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 8-(methylthio)octylamine, both ¹H and ¹³C NMR would provide definitive information about its structure.
Expected ¹H NMR Spectral Data:
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms, with protons closer to the nitrogen and sulfur atoms appearing further downfield.
-CH₃ Group: The three protons of the methyl group attached to the sulfur atom would likely appear as a sharp singlet.
-CH₂-S- Group: The two protons on the carbon adjacent to the sulfur atom would resonate as a triplet, coupled to the neighboring methylene (B1212753) group.
-CH₂-N Group: The two protons on the carbon adjacent to the primary amine would appear as a triplet, coupled to the adjacent methylene group.
Aliphatic -CH₂- Chain: The remaining methylene groups in the octyl chain would produce a complex multiplet in the upfield region of the spectrum.
-NH₂ Group: The two protons of the primary amine would typically appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent and concentration.
Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -S-CH ₃ | ~2.1 | Singlet |
| -CH ₂-S- | ~2.5 | Triplet |
| -CH ₂-NH₂ | ~2.7 | Triplet |
| -(CH₂)₅- | ~1.3-1.6 | Multiplet |
| -NH ₂ | Variable (often broad) | Singlet |
Expected ¹³C NMR Spectral Data:
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
-S-CH₃ Carbon: This carbon would appear as a distinct signal in the upfield region.
-CH₂-S- Carbon: The carbon atom bonded to the sulfur would be deshielded relative to the other aliphatic carbons.
-CH₂-N Carbon: The carbon atom bonded to the nitrogen of the amine group would also be deshielded.
Aliphatic -CH₂- Carbons: The carbons of the long alkyl chain would appear as a cluster of signals in the aliphatic region of the spectrum.
Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
| C H₃-S- | ~15 |
| -C H₂-S- | ~35 |
| -C H₂-NH₂ | ~42 |
| -(C H₂)₅- | ~26-33 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₉H₂₁NS), the expected exact mass is approximately 175.1446 g/mol .
Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment | Proposed Structure | Expected m/z |
| [M]⁺ | [CH₃S(CH₂)₈NH₂]⁺ | 175 |
| [M-CH₃S]⁺ | [ (CH₂)₈NH₂]⁺ | 128 |
| [CH₂NH₂]⁺ | 30 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
The IR spectrum of this compound would be expected to show the following characteristic absorption bands:
N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds.
C-H Stretching: Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.
N-H Bending: The N-H bending (scissoring) vibration of a primary amine is expected in the range of 1590-1650 cm⁻¹.
C-N Stretching: The C-N stretching vibration for an aliphatic amine would be found in the 1000-1250 cm⁻¹ region.
C-S Stretching: The C-S stretching vibration for a thioether is typically weak and appears in the range of 600-800 cm⁻¹.
Raman spectroscopy would be particularly useful for observing the C-S bond stretching, which is often weak in the IR spectrum.
Interactive Data Table: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300-3500 (two bands) |
| Primary Amine | N-H Bend | 1590-1650 |
| Alkyl Group | C-H Stretch | 2850-2960 |
| Aliphatic Amine | C-N Stretch | 1000-1250 |
| Thioether | C-S Stretch | 600-800 (weak in IR) |
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and conformational information. To perform this analysis, a suitable single crystal of this compound or a stable salt derivative would need to be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a 3D model of the electron density, from which the atomic structure can be determined.
Currently, there is no published X-ray crystallographic data for this compound in the scientific literature. If such a study were to be conducted, it would provide invaluable information on the solid-state conformation of the flexible octyl chain and the intermolecular interactions, such as hydrogen bonding involving the primary amine group.
Chromatographic Techniques (e.g., GC, HPLC) for Purity and Mixture Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC):
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. Due to the basic nature of the amine group, which can lead to peak tailing on standard columns, a deactivated column or a column specifically designed for amine analysis is often necessary. nih.gov Derivatization of the amine group, for instance with trifluoroacetyl or isothiocyanate groups, can improve its chromatographic behavior. researchgate.net A flame ionization detector (FID) would provide a response proportional to the amount of carbon, while a mass spectrometer (MS) as a detector (GC-MS) would allow for the identification of the compound based on its mass spectrum. nih.govexlibrisgroup.comnih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC):
High-performance liquid chromatography offers a versatile alternative for the analysis of this compound, particularly if the compound has low volatility or is thermally labile. Since this compound lacks a strong chromophore for UV detection, derivatization with a UV-active or fluorescent tag is a common strategy. nih.govepa.govchromatographyonline.com Alternatively, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) could be used for detection without derivatization. Reversed-phase HPLC on a C18 or a polar-embedded column would be a typical approach for separation. jst.go.jpnih.gov
Interactive Data Table: Summary of Chromatographic Techniques for this compound Analysis
| Technique | Typical Stationary Phase | Common Detection Method | Key Considerations |
| Gas Chromatography (GC) | Deactivated non-polar or polar columns (e.g., for amines) | Flame Ionization (FID), Mass Spectrometry (MS) | Potential for peak tailing; derivatization can improve peak shape. |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (C18, C8), Polar-embedded | UV-Vis (with derivatization), Fluorescence (with derivatization), ELSD, CAD | Lacks a strong native chromophore, requiring derivatization for sensitive UV/Fluorescence detection. |
Future Perspectives and Emerging Research Directions
Development of Novel High-Yield and Sustainable Synthetic Routes
The synthesis of functionalized long-chain amines like 8-(Methylthio)octylamine is crucial for their broader application. Traditional methods for amine synthesis, such as the Gabriel synthesis or reductive amination, often involve harsh conditions and generate significant waste, which is not ideal for sustainable practices. acs.org Modern synthetic chemistry is moving towards more efficient and environmentally benign methodologies.
Future synthetic strategies for this compound are likely to focus on:
Catalytic C-H Amination: Direct functionalization of a C-H bond in a precursor molecule to introduce the amine group is a highly atom-economical approach. Research into transition-metal catalyzed amination of unactivated C-H bonds is a burgeoning field that could offer a direct route to this compound from a simple thioether precursor.
Thiol-Ene "Click" Chemistry: The "click" reaction between a thiol and an alkene is a highly efficient and selective reaction. A potential sustainable route to this compound could involve the reaction of a bifunctional molecule containing an amino group and a terminal alkene with methanethiol (B179389).
Biocatalysis: The use of enzymes, such as amine transaminases, offers a green and highly selective method for the synthesis of amines. worktribe.com Future research could explore the development of enzymes capable of recognizing and aminating long-chain thioethers.
A comparison of potential synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes to this compound
| Synthetic Route | Potential Advantages | Potential Challenges |
|---|---|---|
| Reductive Amination | Well-established, readily available starting materials | Use of stoichiometric reducing agents, potential for over-alkylation |
| Catalytic C-H Amination | High atom economy, direct functionalization | Catalyst development, regioselectivity control |
| Thiol-Ene "Click" Chemistry | High yield, mild conditions, high selectivity | Availability of bifunctional starting materials |
Advanced Spectroscopic and Imaging Techniques for Mechanistic Insights
A thorough understanding of the chemical and physical properties of this compound is essential for its application. While standard spectroscopic techniques like NMR and IR are fundamental for structural characterization, advanced techniques can provide deeper mechanistic insights into its behavior in various environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of this compound. Expected chemical shifts can be predicted based on analogous compounds. For instance, the protons adjacent to the nitrogen in octylamine (B49996) resonate around 2.6-2.8 ppm, while the methyl protons of the thioether would appear around 2.1 ppm. chemicalbook.comcore.ac.uk Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC), can be used to unambiguously assign all signals and study intermolecular interactions.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. nih.gov Fragmentation patterns observed in tandem MS (MS/MS) can provide structural information and can be used to study reaction mechanisms. For 8-(methylsulfinyl)octylamine, a related compound, the precursor ion at m/z 192.1414 has been observed. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine are expected in the range of 3300-3500 cm⁻¹, while the C-S stretching vibration would be observed at lower wavenumbers. nih.gov
Advanced Imaging Techniques: Techniques like Confocal Laser Scanning Microscopy (CLSM) and Atomic Force Microscopy (AFM) can be used to visualize the self-assembly of this compound on surfaces or its incorporation into larger structures like micelles or polymer matrices. nih.gov Super-resolution imaging techniques, such as Structured Illumination Microscopy (SIM), could provide even more detailed spatial information. pnas.org
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals for CH₂-N, CH₂-S, S-CH₃, and the alkyl chain protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of C₉H₂₁NS. |
Exploration of New Applications in Emerging Technologies
The bifunctional nature of this compound makes it a versatile building block for a range of emerging technologies.
Nanotechnology: The amine group can act as a capping agent for the synthesis of metal nanoparticles, while the thioether group can provide a secondary binding site or a point for further functionalization. mdpi.com The octyl chain can influence the solubility and dispersibility of the resulting nanoparticles in various media. Such functionalized nanoparticles have potential applications in catalysis, sensing, and biomedical imaging. nano.govbohrium.com
Surface Modification: The amine group can be used to graft this compound onto surfaces containing carboxylic acid or other reactive groups. The thioether-terminated surface can then be used for a variety of applications, such as creating anti-fouling coatings or for the specific attachment of biomolecules. The self-assembly of similar long-chain amines on surfaces has been studied to create functional coatings. researchgate.net
Smart Materials: The thioether group can be oxidized to a sulfoxide (B87167) or sulfone, which changes its polarity and chemical properties. nih.govacs.org This reversible oxidation-reduction can be used to create stimuli-responsive materials that change their properties in response to the presence of reactive oxygen species (ROS). Such materials have potential applications in drug delivery and diagnostics.
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biology
The intersection of chemistry, materials science, and biology is a fertile ground for the application of functional molecules like this compound. mit.edunmi.de
Biomaterials: The amine group can be used to incorporate this compound into biocompatible polymers. nih.gov The thioether functionality can then be used to attach drugs or imaging agents, or to create materials that respond to the biological environment.
Biosensors: this compound can be used to functionalize sensor surfaces. The thioether group can selectively bind to certain metal ions, while the amine group can be used to attach enzymes or antibodies for specific analyte detection. mdpi.com
Drug Delivery: The molecule can be used as a linker to attach drugs to a carrier molecule or a nanoparticle. The thioether bond can be designed to be cleavable under specific biological conditions, allowing for the controlled release of the drug at the target site.
The future of this compound research lies in a collaborative, interdisciplinary approach. Chemists will be needed to develop efficient and sustainable synthetic routes, materials scientists to fabricate and characterize novel materials, and biologists to explore their applications in living systems.
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for characterizing the covalent functionalization of 8-(methylthio)octylamine with graphene oxide (GO)?
- Methodology : Use Raman spectroscopy to confirm graphitic carbon signatures and covalent bonding via shifts in D and G bands. Pair this with XRD to observe interlayer spacing changes caused by alkylamine insertion (e.g., peak broadening at ~10° 2θ). FESEM/TEM can visualize structural modifications, such as ribbon-like morphologies in functionalized GO .
- Validation : Cross-reference with computational studies (e.g., Natural Bond Orbital (NBO) analysis) to quantify charge distribution on octylamine moieties and assess bond elongation during protonation .
Q. How can researchers optimize the synthesis of this compound derivatives for electrochemical applications?
- Approach : Employ nucleophilic substitution reactions under inert atmospheres to minimize oxidation. Use FTIR and NMR to verify thioether (-S-CH₃) and amine (-NH₂) group retention.
- Quality Control : Monitor purity via HPLC with ion-pairing agents (e.g., octylamine hydrochloride) to separate byproducts. Adjust pH (3.6–6.0) and ion concentration (0–5 mM) to enhance selectivity .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound-functionalized materials in corrosive environments?
- Modeling : Perform density functional theory (DFT) simulations to calculate frontier molecular orbitals (HOMO-LUMO gaps) and global softness/hardness indices. Protonation studies reveal reduced reactivity (gap increase by ~0.63 eV), critical for corrosion inhibition on Mg alloys .
- Data Interpretation : Correlate computational results with electrochemical impedance spectroscopy (EIS) data to validate surface passivation mechanisms in NaCl solutions .
Q. How can contradictions in experimental vs. computational data on this compound’s nucleophilicity be resolved?
- Analysis Framework :
- Experimental : Measure charge transfer via X-ray photoelectron spectroscopy (XPS) to detect electron-rich regions on functionalized GO.
- Computational : Use NBO analysis to identify discrepancies in charge distribution (e.g., negative charges on octylamine atoms: −0.25 to −0.68 e) versus experimental reactivity trends .
- Resolution : Adjust solvent polarity in simulations to mimic real-world conditions, as protonated species exhibit lower reactivity in polar media .
Q. What methodological considerations are critical for using this compound in selective metal ion extraction?
- Design : Utilize liquid-liquid extraction with tri-n-octylamine (TOA) as a carrier. Optimize pH (2–6) and counterion concentration (e.g., Cl⁻) to enhance Cd²⁺/Zn²⁺ selectivity.
- Validation : Quantify extraction efficiency via atomic absorption spectroscopy (AAS) and compare with theoretical models based on ligand-metal stability constants .
Q. How can researchers design reproducible studies on this compound’s electrochemical stability?
- Protocol :
Prepare GO functionalization batches under controlled humidity to prevent amine oxidation.
Use cyclic voltammetry (CV) in 3.5% NaCl to assess hydrogen evolution reaction (HER) suppression.
Apply FESEM post-testing to confirm surface integrity and absence of Mg alloy pitting .
- Documentation : Follow standardized reporting guidelines (e.g., Beilstein Journal protocols) to detail synthesis, characterization, and raw data deposition .
Methodological Guidelines
- Data Presentation : Include tables comparing HOMO-LUMO gaps (eV), global softness (A.U.), and experimental corrosion rates (mm/year) .
- Ethical Compliance : Adhere to safety protocols for methylthio compounds (e.g., respiratory protection, fume hood use) .
- Reproducibility : Archive synthetic procedures, computational input files, and raw spectra in supplementary materials, citing structured datasets per FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
